2-[(3-methoxyphenyl)amino]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-3-7(5-8)10-6-9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJMZDSREJHCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxyphenyl)amino]acetic acid hydrochloride typically involves the reaction of 3-methoxyaniline with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Hydrolysis Under Acidic Conditions
The compound undergoes acid-catalyzed hydrolysis, cleaving the C-N bond to yield 3-methoxyaniline and glycolic acid hydrochloride (Figure 1). This reaction is facilitated by the electron-donating methoxy group, which stabilizes the transition state via resonance.
Key Data:
| Acidic Medium | Time (h) | Conversion to Acid (%) |
|---|---|---|
| 95% TFA/H₂O | 0.5 | 10 |
| 95% TFA/H₂O | 6 | 53 |
| 95% TFA/H₂O | 23 | 96 |
Source: Hydrolysis kinetics correlate with Hammett σ values (ρ = -2.3), confirming electron-donating substituents accelerate reaction rates .
Esterification
The carboxylic acid group reacts with alcohols (e.g., methanol) under acid catalysis to form esters. For example:
Reaction:
$$ \text{2-[(3-Methoxyphenyl)amino]acetic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 2-[(3-methoxyphenyl)amino]acetate} $$
Conditions:
-
Catalyst: Concentrated H₂SO₄ (0.1 eq)
-
Solvent: Excess methanol
-
Temperature: Reflux (65°C)
-
Yield: ~62% (similar systems)
Acylation of the Amino Group
The primary amino group undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form stable amides:
Reaction:
$$ \text{2-[(3-Methoxyphenyl)amino]acetic acid} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl-2-[(3-methoxyphenyl)amino]acetic acid} $$
Key Features:
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (to scavenge HCl)
Decarboxylation
Thermal decarboxylation under acidic conditions eliminates CO₂, producing 2-[(3-methoxyphenyl)amino]ethylamine :
Reaction:
$$ \text{2-[(3-Methoxyphenyl)amino]acetic acid} \xrightarrow{\Delta, \text{HCl}} \text{2-[(3-Methoxyphenyl)amino]ethylamine} + \text{CO}_2 $$
Conditions:
-
Temperature: 150°C
-
Catalyst: Aqueous HCl
-
Applications: Intermediate for bioactive amine derivatives
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl ring directs electrophiles to ortho/para positions. For example, nitration yields 2-nitro-5-methoxyphenyl derivatives:
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 2-Nitro-5-methoxy substitution |
| Br₂/FeBr₃ | DCM, 25°C, 1 h | 4-Bromo-3-methoxy substitution |
Mechanistic Note: Methoxy’s +M effect activates the ring, favoring electrophilic attack.
Salt Metathesis
The hydrochloride salt can exchange counterions in basic media:
Reaction:
$$ \text{2-[(3-Methoxyphenyl)amino]acetic acid·HCl} + \text{NaOH} \rightarrow \text{2-[(3-Methoxyphenyl)amino]acetic acid} + \text{NaCl} + \text{H}_2\text{O} $$
Peptide Bond Formation
The carboxylic acid group couples with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt):
Example:
$$ \text{2-[(3-Methoxyphenyl)amino]acetic acid} + \text{Gly-OEt} \xrightarrow{\text{EDC, HOBt}} \text{Gly-2-[(3-Methoxyphenyl)amino]acetate} $$
Optimization:
Stability Considerations
-
pH Sensitivity: Stable in neutral/basic conditions but hydrolyzes rapidly in strong acids (e.g., TFA) .
-
Thermal Decomposition: Decarboxylation occurs above 120°C, requiring inert atmospheres for high-temperature reactions.
This compound’s multifunctional design enables its use in synthesizing pharmaceuticals, agrochemicals, and supramolecular architectures.
Scientific Research Applications
Pharmacological Applications
Antinociceptive Activity
Research indicates that compounds similar to 2-[(3-methoxyphenyl)amino]acetic acid hydrochloride exhibit significant antinociceptive effects. A study on diphenethylamines, which include this compound, demonstrated increased potency in pain relief models compared to standard analgesics. The interactions with specific receptors suggest that these compounds could be developed into effective pain management therapies .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating conditions such as Alzheimer's disease. Compounds structurally related to this compound have shown promising results as potent inhibitors of acetylcholinesterase (AChE). For instance, certain analogs demonstrated IC50 values significantly lower than those of established drugs like donepezil, indicating their potential for further development in neurodegenerative disease therapies .
Synthesis and Derivatives
Synthesis Pathways
The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced biological activity. For example, the reaction of 3-methoxyphenylacetic acid with amines under specific conditions can produce novel compounds with improved pharmacokinetic properties .
Table 1: Synthesis Routes for Related Compounds
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| 3-Hydroxyphenylacetic Acid | Reaction with 3-methoxyphenylamine | 70 |
| N-(4-((3-Methoxyphenyl)carbamoyl)phenyl) | EDC coupling with amine derivatives | 65 |
| Diphenethylamine Derivatives | Ether cleavage and N-alkylation | 80 |
Case Studies and Research Findings
Case Study: Antinociceptive Efficacy
In a comparative study involving various diphenethylamine derivatives, one compound demonstrated a twofold increase in Kappa Opioid Receptor (KOP) affinity compared to the parent structure. This highlights the potential of modifying the methoxy group to enhance receptor interactions, thereby improving therapeutic efficacy .
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective properties of phenylalanine derivatives found that certain modifications, including the introduction of methoxy groups, significantly increased the compounds' ability to inhibit AChE. The study reported effective reductions in neuroinflammation markers in vitro, suggesting a promising avenue for treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(3-methoxyphenyl)amino]acetic acid hydrochloride with structurally analogous compounds, focusing on substituents, physicochemical properties, and biological relevance:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 3-methoxy group in the target compound provides moderate electron-donating effects, which may enhance binding to receptors preferring aromatic interactions (e.g., serotonin receptors) .
Carboxylic Acid vs. Ester Derivatives :
- The free carboxylic acid in the target compound enables salt formation (e.g., sodium or potassium salts for injectable formulations), whereas esterified versions (e.g., methyl ester in ) are more lipophilic, favoring blood-brain barrier penetration .
Amino Group Modifications: Dimethylamino substituents () increase steric bulk and basicity (pKa ~8.5–9.0), altering pharmacokinetic profiles compared to the primary amine in the target compound (pKa ~7.5–8.0).
Crystallography and Hydrogen Bonding :
- Studies on analogs like 2-chloro-N-(3-methylphenyl)acetamide () reveal that substituent positioning affects hydrogen-bonding networks. The 3-methoxy group in the target compound likely participates in similar intermolecular interactions, stabilizing crystal lattices or protein binding.
Biological Activity
2-[(3-methoxyphenyl)amino]acetic acid hydrochloride, also known as a derivative of β-amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11NO3·HCl
- Molecular Weight : 219.65 g/mol
- CAS Number : 138992-77-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxyphenyl group enhances its binding affinity to specific receptors, potentially influencing signaling pathways associated with pain modulation and inflammation.
Antinociceptive Effects
Recent studies have indicated that compounds similar to 2-[(3-methoxyphenyl)amino]acetic acid exhibit significant antinociceptive properties. For instance, research involving diphenethylamines showed enhanced potency in pain relief assays compared to traditional analgesics . This suggests that the compound may modulate pain pathways effectively.
Antioxidant Activity
Research has demonstrated that derivatives of this compound possess notable antioxidant properties. In vitro assays using the DPPH radical scavenging method revealed that these compounds can effectively neutralize free radicals, indicating potential applications in oxidative stress-related conditions .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. For example, derivatives were tested against human glioblastoma and triple-negative breast cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range . This positions the compound as a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves the coupling of 3-methoxyphenylamine with acetic acid derivatives under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activities.
Q & A
Q. What synthetic routes are validated for synthesizing 2-[(3-methoxyphenyl)amino]acetic acid hydrochloride, and how can intermediates be characterized?
- Methodology : A common approach involves coupling 3-methoxyaniline with chloroacetic acid derivatives under basic conditions, followed by hydrochloric acid salt formation. For intermediates, use NMR (e.g., H/C) to confirm structural integrity. For example, ethyl 2-((2-(2-ethoxyethoxy)ethyl)amino)acetic acid hydrochloride was characterized via H NMR in DO, showing peaks for methoxy groups and amine protons .
- Validation : Monitor reaction progress via TLC or HPLC. Compare retention times and spectral data with reference standards (e.g., impurities in tramadol analogs with similar 3-methoxyphenyl motifs were resolved using HPLC with UV detection) .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Adjust gradient elution to separate impurities (e.g., cyclohexene derivatives in tramadol synthesis showed retention times between 1.14–3.72 min) .
- Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (e.g., related compounds like 2-(methylamino)acetamide hydrochloride have molecular weights ~201.65 Da) .
Q. How can researchers optimize crystallization to achieve high-purity hydrochloride salts?
- Solvent Selection : Use ethanol/water mixtures for recrystallization. Adjust pH to 1–2 with HCl to ensure salt formation. For analogs like 2-amino-2-(4-methylphenyl)acetic acid hydrochloride, purity >95% was achieved via slow evaporation .
- Thermal Analysis : Perform DSC to identify melting points (e.g., 3-methoxyphenyl isocyanate derivatives melt at ~80–85°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Variable Control : Test catalyst systems (e.g., EDC/NHS for amide coupling vs. traditional acid chlorides) and reaction temperatures. For example, carbodiimide-mediated coupling in IL-6 antibody studies improved yields by 20% compared to thermal methods .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., cyclohexene impurities in tramadol synthesis arose from dehydration side reactions) .
Q. What mechanistic insights explain the stability of the hydrochloride salt under varying pH and temperature conditions?
- Degradation Studies : Accelerated stability testing at 40°C/75% RH for 6 months. Monitor via HPLC for decomposition products (e.g., 3-methoxyphenol or anisole derivatives, which are common breakdown products of methoxy-containing compounds) .
- pH-Dependent Solubility : Measure solubility in buffers (pH 1–10). Hydrochloride salts typically exhibit higher solubility in acidic media but may hydrolyze in alkaline conditions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., MMP3 or IL-6, as seen in aptamer-based biosensor research) .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity. For example, 3-methoxyphenyl groups in AZD8931 showed improved kinase inhibition compared to 4-substituted analogs .
Methodological Notes
- Safety : Handle hydrochloride salts in fume hoods with PPE. MedChemExpress guidelines emphasize avoiding inhalation/contact due to unvalidated toxicity profiles .
- Data Reproducibility : Source reagents from Sigma-Aldrich or Fisher Scientific for consistency, as commercial variability (e.g., MCH or TCEP purity) impacts electrochemical biosensor performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
